Phenyl(pyridin-2-yl)methanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Pyridin-2-yl-methanones

Scientific Field: Organic Chemistry

Application Summary: Pyridin-2-yl-methanones are important pharmaceutical intermediates, especially the pyridin-2-yl-methanone motifs.

Methods of Application: An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions was described.

Results or Outcomes: Several controlled experiments were operated for the mechanism exploration, indicating that water participates in the oxidation process, and it is the single oxygen source in this transformation.

Asymmetric Bioreductions

Scientific Field: Biochemical Engineering

Application Summary: Asymmetric bioreductions have the potential to synthesize chiral alcohols when catalyzed by biocatalysts.

Methods of Application: An inscribed design-focused multi-response nonlinear optimization model for the asymmetric reduction of the phenyl (pyridin-2-yl)methanone (1) with Leuconostoc pseudomesenteroides N13 biocatalyst was proposed.

Results or Outcomes: From the novel inscribed design-focused multi-response nonlinear optimization model, optimization conditions of the reaction, such as pH=6, temperature=29 °C, incubation time=53 h, and agitation speed=153 rpm, were found.

Synthesis of Ruthenium Catalysts

Scientific Field: Inorganic Chemistry

Application Summary: Ruthenium catalysts are widely used in various chemical reactions due to their unique catalytic properties.

Methods of Application: The ruthenium precursor [RuCl2 (PPh3)3] can easily react with phosphorus and nitrogen ligands by displacement of PPh3.

Results or Outcomes: The resulting ruthenium catalysts can be used for fast transfer hydrogenation of carbonyl compounds in 2-propanol.

Pharmaceutical Intermediates

Scientific Field: Pharmaceutical Chemistry

Application Summary: Phenyl(pyridin-2-yl)methanol is used as a pharmaceutical intermediate in the synthesis of various drugs.

Results or Outcomes: The resulting pharmaceuticals can have a wide range of therapeutic effects.

Synthesis of Aromatic Ketones

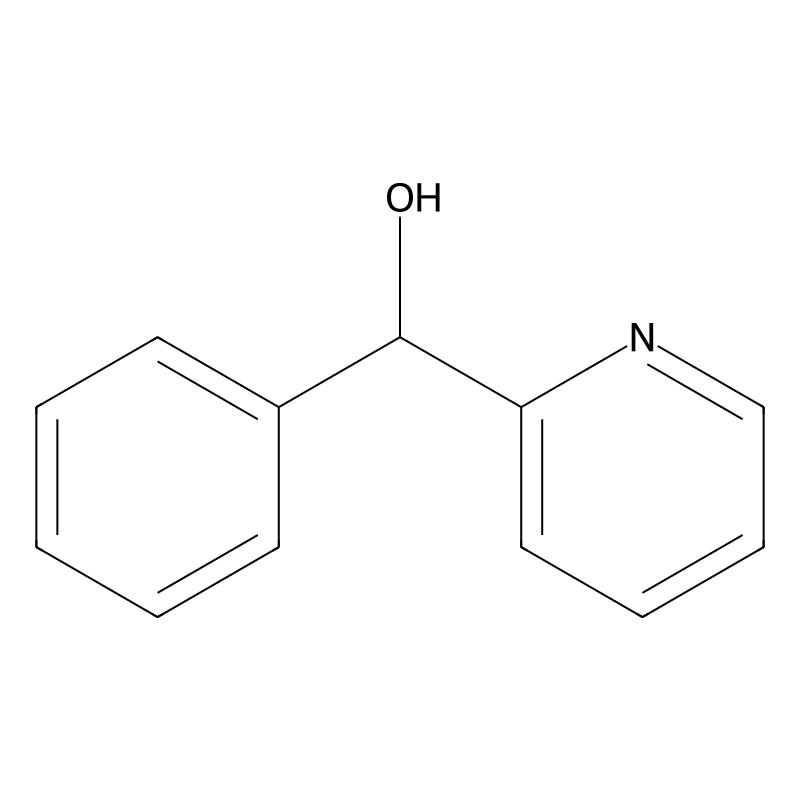

Phenyl(pyridin-2-yl)methanol is an organic compound characterized by its unique structure, which consists of a phenyl group attached to a pyridine ring at the 2-position, with a hydroxymethyl group (-CH2OH) connected to the carbon of the phenyl group. Its molecular formula is C₁₂H₁₁NO, and it has a molecular weight of 185.23 g/mol. This compound appears as a white solid and has notable properties that make it useful in various chemical applications, particularly in asymmetric synthesis and medicinal chemistry .

- Asymmetric Hydrogenation: This reaction involves the conversion of phenyl(pyridin-2-yl)methanone to the corresponding alcohol using chiral catalysts under hydrogen pressure. The enantioselectivity can be high, with yields exceeding 70% and enantiomeric excess values above 90% .

- Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid, depending on the reaction conditions and reagents used.

- Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters, which are useful intermediates in organic synthesis.

Phenyl(pyridin-2-yl)methanol has shown potential biological activities, particularly in pharmacology. It is being investigated for its role as a chiral building block in the synthesis of biologically active compounds. Studies suggest that derivatives of this compound may exhibit antimicrobial and anti-inflammatory properties, although specific data on its direct biological effects remain limited .

The synthesis of phenyl(pyridin-2-yl)methanol typically involves:

- Asymmetric Hydrogenation: Utilizing chiral catalysts such as iridium or ruthenium complexes to reduce phenyl(pyridin-2-yl)methanone under hydrogen pressure. This method allows for high enantioselectivity and yield .

- Direct Reduction: The use of reducing agents like lithium aluminum hydride or sodium borohydride can convert pyridine derivatives into the corresponding alcohols.

- Multi-step Synthesis: Starting from simpler precursors, various functional groups can be introduced sequentially to build up to phenyl(pyridin-2-yl)methanol .

Phenyl(pyridin-2-yl)methanol finds applications in:

- Pharmaceutical Chemistry: As a chiral intermediate for synthesizing pharmaceuticals.

- Material Science: In the development of new materials due to its unique structural properties.

- Catalysis: As a ligand in catalytic processes that require chirality for selectivity .

Several compounds share structural similarities with phenyl(pyridin-2-yl)methanol. Here are some notable examples:

| Compound Name | Structure Type | Notable Characteristics |

|---|---|---|

| Phenyl(pyridin-3-yl)methanol | Similar structure with different position | Potentially different biological activity |

| Phenyl(quinolin-2-yl)methanol | Quinoline derivative | May exhibit distinct pharmacological properties |

| Benzylpyridine | Simple benzene-pyridine hybrid | Less complex but widely studied |

Phenyl(pyridin-2-yl)methanol is unique due to its specific arrangement of functional groups, which may confer distinct reactivity and biological properties compared to these similar compounds.

The synthesis of phenyl(pyridin-2-yl)methanol derivatives emerged in the early 21st century alongside advances in asymmetric catalysis. Early routes involved stoichiometric reductions of 2-benzoylpyridine using reagents like sodium borohydride. However, these methods lacked enantiocontrol. A breakthrough occurred in 2012 with the development of ruthenium-catalyzed asymmetric hydrogenation, which enabled the production of (S)-phenyl(pyridin-2-yl)methanol with >99% enantiomeric excess (ee). Subsequent innovations, such as palladium-catalyzed benzylic arylation (2016) and biocatalytic reductions using Lactobacillus paracasei BD101 (2019), expanded synthetic accessibility.

Key milestones include:

- 2015: Zhang Xumu’s team achieved high turnover numbers (TONs) for ruthenium-catalyzed hydrogenation, addressing scalability limitations.

- 2019: Patent CN109824579B introduced iridium and rhodium complexes for industrial-scale synthesis, achieving ee values >99%.

Significance in Asymmetric Synthesis

Phenyl(pyridin-2-yl)methanol is a benchmark substrate for testing asymmetric methodologies due to its rigid structure and pharmaceutical relevance.

Catalytic Hydrogenation

Metal-catalyzed hydrogenation of 2-benzoylpyridine is the most efficient route. Representative systems include:

| Catalyst System | Metal | Ligand | ee (%) | TON |

|---|---|---|---|---|

| Ru-XylSunPhos/Daipen | Ru | Chiral bisphosphine | 99.5 | 4450 |

| Ir/Phox | Ir | Phosphine-oxazoline | 99.3 | 10,000 |

| Rh-Mandyphos | Rh | Chiral diphosphine | 98.7 | 8,500 |

These systems operate under mild conditions (0.1–5.0 MPa H₂, 10–60°C) and tolerate diverse substituents on the phenyl ring.

Biocatalytic Approaches

Bioreduction using L. paracasei BD101 achieves 93% yield and >99% ee for the (S)-enantiomer, offering a metal-free alternative. This method is scalable to gram quantities and avoids transition-metal residues.

Role in Organometallic Chemistry

Phenyl(pyridin-2-yl)methanol serves as a precursor for chiral ligands and catalysts:

- Ligand Design: Its hydroxyl and pyridyl groups coordinate to metals, enabling applications in palladium-catalyzed cross-couplings. For example, Pd(OAc)₂ with NIXANTPHOS ligates intermediates in benzylic arylations.

- Catalyst Scaffolds: Ruthenium complexes derived from this alcohol facilitate asymmetric transfer hydrogenation of ketones. The hydroxyl group’s chirality induces enantioselectivity by orienting substrates in the metal’s coordination sphere.

- Mechanistic Studies: The compound’s rigidity aids in crystallizing metal-ligand complexes, elucidating transition states in hydrogenation mechanisms.

Molecular Geometry and Crystallographic Characterization

X-ray Diffraction Studies

Phenyl(pyridin-2-yl)methanol exhibits a distinctive molecular geometry characterized by the spatial arrangement of its pyridine and phenyl rings [4]. Single crystal X-ray diffraction analysis reveals that the compound crystallizes in the orthorhombic crystal system with space group Pna2₁ [18]. The molecular formula C₁₂H₁₁NO corresponds to a molecular weight of 185.22 grams per mole [1] [4].

The unit cell parameters demonstrate precise geometric relationships with dimensions of a = 7.4385(8) Å, b = 14.3429(16) Å, and c = 9.2255(10) Å, yielding a total volume of 984.27(19) ų [18]. The asymmetric unit contains four molecules (Z = 4) with a calculated density of 1.25 megagrams per cubic meter [18]. Crystallographic measurements were conducted at 296 Kelvin using molybdenum Kα radiation with a wavelength of 0.71073 Å [18].

The molecular structure reveals a significant inclination between the pyridine and phenyl rings, with a dihedral angle of 71.42(10)° [4] [5]. This non-planar arrangement results from the steric interactions around the central carbon atom bearing the hydroxyl group [4]. The refinement statistics demonstrate high-quality structural determination with an R factor of 0.039 and weighted R factor of 0.084 [18].

Table 1: Crystallographic Data for Phenyl(pyridin-2-yl)methanol

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight (g/mol) | 185.22 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 7.4385(8) |

| b (Å) | 14.3429(16) |

| c (Å) | 9.2255(10) |

| Volume (ų) | 984.27(19) |

| Z | 4 |

| Density (Mg/m³) | 1.25 |

| Temperature (K) | 296 |

| R Factor | 0.039 |

Hydrogen Bonding Networks

The crystal packing of phenyl(pyridin-2-yl)methanol is dominated by intermolecular hydrogen bonding interactions that create extended supramolecular architectures [4] [5]. The primary hydrogen bonding motif involves oxygen-hydrogen···nitrogen interactions between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule [4].

Detailed geometric analysis reveals hydrogen bonds with the designation O8—H8···N1ⁱ, where the oxygen-hydrogen bond length measures 0.98(5) Å and the hydrogen···nitrogen distance spans 1.85(5) Å [18]. The donor-acceptor distance extends 2.809(4) Å with a bond angle of 166(4)°, indicating strong directional hydrogen bonding [18]. The symmetry operation defining the hydrogen bonding pattern follows the code −x+1, −y+1, z−1/2 [18].

These hydrogen bonding interactions link molecules into helical chains that extend along the crystallographic c-axis direction [4] [5]. The helical arrangement creates a three-dimensional network that stabilizes the crystal structure and influences the material properties [4]. The hydrogen bonding network represents a classic example of structure-directing interactions in organic crystalline materials [5].

Table 2: Hydrogen Bonding Geometry

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Symmetry Code |

|---|---|---|---|---|---|

| O8—H8···N1ⁱ | 0.98(5) | 1.85(5) | 2.809(4) | 166(4) | −x+1, −y+1, z−1/2 |

Stereochemical Considerations

Absolute Configuration Determination

Phenyl(pyridin-2-yl)methanol contains a stereogenic center at the carbon atom bearing both the hydroxyl group and the two aromatic substituents [19] [20]. The absolute configuration determination has been accomplished through multiple analytical approaches, providing comprehensive stereochemical characterization [12] [32].

X-ray crystallographic analysis confirms that the compound crystallizes as a racemic mixture, with the centrosymmetric space group Pna2₁ providing definitive evidence for the presence of both enantiomers in equal proportions [19] [20]. The reference molecule in crystallographic studies has been assigned the R-configuration, while the centrosymmetric arrangement ensures the simultaneous presence of the S-enantiomer [20].

Advanced techniques for absolute configuration assignment include the application of Mosher's method, which utilizes the preparation of diastereomeric esters followed by nuclear magnetic resonance spectroscopic analysis [34] [36]. The method relies on the chemical shift differences observed in proton nuclear magnetic resonance spectra of the corresponding esters derived from both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid [34].

Computational approaches have also been employed to support experimental configuration assignments, utilizing density functional theory calculations to predict the optical rotation properties of individual enantiomers [30]. These theoretical predictions provide valuable correlation with experimental optical rotation measurements for configuration confirmation [30].

Enantiomeric Resolution Techniques

Multiple methodologies have been developed for the efficient resolution of racemic phenyl(pyridin-2-yl)methanol into its constituent enantiomers [12] [32] [33]. Enzymatic resolution represents one of the most successful approaches, particularly utilizing whole-cell biocatalysis with Lactobacillus paracasei BD101 [12].

The biocatalytic process achieves remarkable stereoselectivity, producing the S-enantiomer with greater than 99 percent enantiomeric excess and 93 percent yield [12]. The optimized reaction conditions involve incubation at 30°C with agitation at 150 revolutions per minute, maintaining pH 6.5 for a reaction duration of 52 hours [12]. This method has been successfully scaled to gram quantities, producing 5.857 grams of enantiomerically pure S-phenyl(pyridin-2-yl)methanol [12].

Asymmetric hydrogenation provides an alternative resolution strategy, employing chiral metal complex catalysts for the stereoselective reduction of the corresponding ketone precursor [32]. The process utilizes ruthenium, rhodium, iridium, or palladium complexes coordinated with chiral ligands, operating under hydrogen pressures ranging from 0.1 to 10.0 megapascals [32]. Reaction temperatures between 0°C and 100°C with reaction times of 2 to 24 hours typically yield the S-enantiomer with enantiomeric excess values between 94 and 99 percent [32].

Lipase-catalyzed enantioselective acetylation represents another viable resolution method, particularly effective for pyridyl-containing secondary alcohols [33]. Candida antarctica lipase demonstrates excellent stereoselectivity in the acetylation of the R-enantiomer while leaving the S-alcohol unreacted [33]. The reaction proceeds in diisopropyl ether at temperatures ranging from ambient conditions to 60°C, achieving excellent enantiomeric purities for both the acetylated and unreacted alcohol products [33].

Table 3: Enantiomeric Resolution Methods

| Method | Enantiomeric Excess (%) | Configuration Obtained | Key Features |

|---|---|---|---|

| Enzymatic Resolution | >99 | S-enantiomer | Lactobacillus paracasei, gram-scale |

| Asymmetric Hydrogenation | 94-99 | S-enantiomer | Metal complex catalysis |

| Lipase Acetylation | Excellent | R-acetate, S-alcohol | Candida antarctica lipase |

Thermodynamic Properties

Solubility Profiles

The solubility characteristics of phenyl(pyridin-2-yl)methanol vary significantly across different solvent systems, reflecting the compound's amphiphilic nature with both hydrophilic and hydrophobic structural elements [3] [24]. Methanol represents the preferred solvent for dissolution, with the compound demonstrating complete miscibility under standard conditions [3] [22].

Quantitative solubility data indicates excellent dissolution in polar protic solvents, with methanol providing the highest solubility among tested systems [3] [24]. The compound also exhibits appreciable solubility in other alcoholic solvents, including ethanol and higher alcohols, though with decreasing solubility as the alkyl chain length increases [24].

In polar aprotic solvents, phenyl(pyridin-2-yl)methanol shows moderate solubility in dimethyl sulfoxide and dimethylformamide [23]. The solubility in chlorinated solvents varies considerably, with chloroform providing slight solubility while dichloromethane offers limited dissolution [23]. Aqueous solubility remains minimal due to the predominance of aromatic character in the molecular structure [23].

The temperature dependence of solubility follows typical endothermic dissolution patterns, with increased temperature generally enhancing solubility across all tested solvent systems [25]. This behavior suggests that the dissolution process is entropy-driven, consistent with the disruption of hydrogen bonding networks in the solid state [25].

Thermal Stability Analysis

Thermal analysis of phenyl(pyridin-2-yl)methanol reveals characteristic melting and decomposition behavior that defines its thermal stability profile [24]. The compound exhibits a melting point range of 83-84°C when crystallized from hexane-chloroform mixtures [24]. This relatively low melting point reflects the moderate strength of intermolecular interactions in the crystalline state [24].

Boiling point determination under reduced pressure conditions indicates a boiling point of 127-129°C at 0.3 torr pressure [24]. Extrapolation to atmospheric pressure suggests significantly higher boiling points, though direct measurement is complicated by potential thermal decomposition at elevated temperatures [24].

Thermogravimetric analysis provides insights into the thermal decomposition pathways, though specific decomposition temperatures for phenyl(pyridin-2-yl)methanol have not been extensively characterized in the available literature [28]. Related aromatic alcohol compounds typically demonstrate decomposition onset temperatures exceeding 200°C, suggesting reasonable thermal stability for synthetic and analytical applications [28] .

The predicted density of 1.155 ± 0.06 grams per cubic centimeter at standard conditions provides additional thermodynamic characterization [24]. Storage recommendations specify maintenance at 2-8°C in inert atmosphere conditions to prevent oxidative degradation [3] [22].

Table 4: Physical and Thermal Properties

| Property | Value | Reference Conditions |

|---|---|---|

| Melting Point | 83-84°C | Hexane-chloroform crystallization |

| Boiling Point | 127-129°C | 0.3 torr pressure |

| Density | 1.155 ± 0.06 g/cm³ | Predicted, standard conditions |

| Solubility in Methanol | Soluble | Room temperature |

| Storage Temperature | 2-8°C | Inert atmosphere recommended |

Conventional Synthetic Routes

Grignard Reaction Approaches

The Grignard reaction represents one of the most fundamental approaches for synthesizing phenyl(pyridin-2-yl)methanol. This methodology involves the nucleophilic addition of arylmagnesium bromides to picolinic ester derivatives [1].

Reaction Protocol:

The synthesis begins with the preparation of phenylmagnesium bromide through the reaction of bromobenzene with magnesium turnings in anhydrous diethyl ether. A catalytic amount of iodine is employed to initiate the formation of the Grignard reagent. Subsequently, ethyl picolinate dissolved in tetrahydrofuran is added dropwise to the preformed Grignard reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours [2].

Reaction Conditions and Optimization:

- Temperature Control: Initial formation at 0°C followed by gradual warming to room temperature

- Solvent System: Anhydrous tetrahydrofuran provides optimal solubility for the picolinic ester

- Reaction Time: Typically 2-4 hours for complete conversion

- Workup: Aqueous ammonium chloride quenching followed by ethyl acetate extraction

Yield and Product Distribution:

Under optimized conditions, this methodology achieves yields ranging from 70-95%. The reaction proceeds through the formation of a ketone intermediate, which subsequently undergoes in situ reduction to afford the desired alcohol product. The major advantage of this approach lies in its operational simplicity and the ready availability of starting materials [1] [2].

Mechanistic Considerations:

The reaction mechanism involves nucleophilic attack of the aryl Grignard reagent on the carbonyl carbon of ethyl picolinate, forming a tetrahedral intermediate that collapses to eliminate ethoxide, generating the corresponding ketone. This ketone intermediate can be isolated or subjected to further reduction to yield the target alcohol [2].

Catalytic Reduction of Ketone Precursors

The reduction of phenyl(pyridin-2-yl)methanone serves as the most direct route to phenyl(pyridin-2-yl)methanol. Various reducing agents and catalytic systems have been employed for this transformation.

Sodium Borohydride Reduction:

Sodium borohydride (NaBH₄) represents the most commonly employed reducing agent for the conversion of phenyl(pyridin-2-yl)methanone to the corresponding alcohol. The reaction is typically conducted in protic solvents such as methanol or ethanol at room temperature [4].

Reaction Parameters:

- Stoichiometry: 1.5-2.0 equivalents of NaBH₄ per equivalent of ketone

- Solvent: Methanol provides optimal dissolution and reactivity

- Temperature: Room temperature (20-25°C)

- Reaction Time: 30 minutes to 2 hours

- Yield: 60-85% after purification

Advanced Reducing Systems:

Alternative reducing agents include lithium aluminum hydride (LiAlH₄) for more challenging substrates and potassium borohydride (KBH₄) in methanol, which has demonstrated superior yields (up to 97%) compared to sodium borohydride [5].

Mechanistic Pathway:

The reduction proceeds through the transfer of hydride from the borohydride reagent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The pyridine nitrogen may coordinate to the metal center, potentially influencing the stereochemical outcome [4] [5].

Asymmetric Synthesis Strategies

Transition Metal-Catalyzed Hydrogenation

Asymmetric hydrogenation represents the most efficient method for obtaining enantiomerically pure phenyl(pyridin-2-yl)methanol. Multiple transition metal systems have been developed for this transformation.

Ruthenium-Based Catalytic Systems:

The ruthenium-XylSunPhos-Daipen bifunctional catalytic system represents a breakthrough in asymmetric hydrogenation of aryl-pyridyl ketones. This system achieves remarkable enantiomeric excesses of up to 99.5% [6].

Catalyst Composition and Structure:

- Metal Center: Ruthenium(II) complex

- Phosphine Ligand: XylSunPhos (chiral bisphosphine)

- Amine Co-ligand: Daipen (diamine component)

- Mechanism: Bifunctional catalysis involving both metal hydride and amine proton transfer

Optimized Reaction Conditions:

- Hydrogen Pressure: 0.1-5.0 MPa

- Temperature: 10-60°C

- Solvent: Typically methanol or ethanol

- Catalyst Loading: 0.1-1.0 mol%

- Reaction Time: 4-24 hours

Performance Metrics:

Under optimal conditions, the ruthenium-catalyzed system achieves:

- Yield: 80-95%

- Enantiomeric Excess: ≥99.5%

- Turnover Number (TON): 4,450

- Turnover Frequency (TOF): Variable depending on conditions [6]

Iridium-Catalyzed Systems:

Iridium complexes with f-Diaphos ligands have emerged as highly effective catalysts for the asymmetric hydrogenation of 2-pyridyl ketones. These systems demonstrate excellent functional group tolerance and high enantioselectivity .

Catalyst Design:

- Ligand System: f-Diaphos (ferrocenyl-based bisphosphine)

- Metal Precursor: [IrCl(cod)]₂ or related iridium sources

- Activation: In situ reduction under hydrogen atmosphere

Reaction Performance:

- Enantiomeric Excess: 95-99%

- Yield: 85-99%

- Substrate Scope: Excellent tolerance for electron-withdrawing and electron-donating substituents

Mechanistic Framework:

The asymmetric hydrogenation proceeds through a well-established catalytic cycle involving:

- Substrate coordination to the metal center

- Hydrogen activation and hydride formation

- Stereoselective hydride transfer to the ketone substrate

- Product release and catalyst regeneration [6]

Biocatalytic Reduction Pathways

Biocatalytic approaches represent an environmentally benign alternative for the asymmetric synthesis of phenyl(pyridin-2-yl)methanol. Several bacterial strains have demonstrated exceptional performance in this transformation.

Lactobacillus paracasei BD101 System:

This bacterial strain has emerged as the most effective biocatalyst for the enantioselective reduction of phenyl(pyridin-2-yl)methanone to (S)-phenyl(pyridin-2-yl)methanol [8] [9].

Optimal Biocatalytic Conditions:

- Temperature: 30°C

- pH: 6.5

- Agitation: 150 rpm

- Reaction Time: 52 hours

- Cell Concentration: Optimized through systematic studies

Performance Achievements:

The Lactobacillus paracasei BD101 system delivers outstanding results:

- Yield: 93%

- Enantiomeric Excess: >99%

- Scale: Successfully demonstrated at gram scale (5.857 g product obtained)

- Productivity: First demonstration of gram-scale biocatalytic production

Substrate Tolerance and Scope:

The biocatalytic system demonstrates broad substrate tolerance, successfully reducing various heteroaryl ketones with high enantioselectivity. The enzyme system shows particular efficiency with pyridyl ketones compared to other heterocyclic substrates [10] [9].

Leuconostoc pseudomesenteroides N13 System:

An alternative bacterial strain that has shown exceptional performance in asymmetric bioreduction with optimized reaction conditions determined through multi-response nonlinear optimization models .

Optimization Parameters:

- pH: 6.0

- Temperature: 29°C

- Incubation Time: 53 hours

- Agitation Speed: 153 rpm

Performance Metrics:

- Yield: 85-95%

- Enantiomeric Excess: 95-99%

- Selectivity: Predominantly (S)-enantiomer formation

Mechanistic Insights:

The biocatalytic reduction involves alcohol dehydrogenase enzymes that utilize NAD(P)H as cofactors. The stereoselectivity arises from the enzyme's active site architecture, which preferentially accommodates the substrate in an orientation leading to (S)-configuration [8] [10] [9].

Green Chemistry Innovations

Solvent-Free Synthesis

Solvent-free methodologies represent a significant advancement in sustainable synthesis approaches for phenyl(pyridin-2-yl)methanol derivatives. These approaches eliminate the need for organic solvents, thereby reducing environmental impact and improving atom economy.

Three-Component Solvent-Free Synthesis:

A novel three-component reaction has been developed involving 2-aminopyridine, benzaldehydes, and phenols. This methodology operates under solvent-free conditions at elevated temperatures [11] [12].

Reaction Protocol:

- Starting Materials: 2-aminopyridine (1.0 mmol), benzaldehyde (1.2 mmol), phenol (1.0 mmol)

- Temperature: 80°C

- Reaction Time: 30-120 minutes

- Catalyst: No external catalyst required

- Workup: Simple extraction with diethyl ether

Product Formation and Yields:

The reaction proceeds through formation of intermediate imines followed by nucleophilic attack by phenol, yielding novel 2-[phenyl(pyridine-2-ylamino)methyl]phenol derivatives. Yields range from 40-97% depending on the substituents present on the aromatic components [11] [12].

Environmental Benefits:

- Solvent Elimination: Complete avoidance of organic solvents

- Waste Reduction: Minimal by-product formation

- Energy Efficiency: Moderate temperature requirements

- Atom Economy: High incorporation of starting material atoms into final product

Substrate Scope and Limitations:

The methodology demonstrates broad tolerance for various benzaldehyde derivatives, including both electron-donating and electron-withdrawing substituents. However, sterically hindered substrates may require extended reaction times or elevated temperatures [12].

Mechanistic Considerations:

The reaction mechanism involves initial condensation between 2-aminopyridine and benzaldehyde to form an imine intermediate, followed by nucleophilic addition of phenol. The absence of solvent facilitates intimate contact between reactants, promoting efficient reaction kinetics [11] [12].

Water-Mediated Oxidation Protocols

Water-mediated oxidation represents a revolutionary approach in green chemistry, utilizing water as both solvent and oxygen source. This methodology has been successfully applied to the synthesis of pyridin-2-yl-methanone derivatives, which serve as precursors to phenyl(pyridin-2-yl)methanol [13] [14].

Copper-Catalyzed Water-Mediated Oxidation:

An innovative copper-catalyzed system has been developed for the direct oxidation of pyridin-2-yl-methanes to the corresponding ketones using water as the sole oxygen source [13] [14].

Optimized Reaction Conditions:

- Catalyst: Cu(NO₃)₂·3H₂O (10 mol%)

- Solvent: N,N-dimethylacetamide (DMA)

- Water: 2.5 equivalents

- Temperature: 100°C

- Atmosphere: Argon

- Reaction Time: 20-40 hours

Mechanistic Framework:

The reaction proceeds through a novel mechanism where water participates directly in the oxidation process:

- Substrate activation by copper catalyst

- Water coordination and activation

- Oxygen atom transfer from water to substrate

- Product formation with hydrogen evolution [13] [14]

Substrate Scope and Performance:

The methodology demonstrates broad substrate tolerance:

- Phenyl derivatives: 68% yield for phenyl(pyridin-2-yl)methanone

- Substituted aromatics: Good tolerance for both electron-donating and electron-withdrawing groups

- Heterocyclic systems: Successful oxidation of thiophene, thiazole, and pyridine derivatives

- Overall yields: 48-92% depending on substrate [13] [14]

Environmental Advantages:

- Green Oxygen Source: Water replaces traditional oxidants like permanganate or chromium compounds

- Reduced Waste: Minimal by-product formation

- Sustainable Process: Avoids hazardous oxidizing agents

- Resource Efficiency: Utilizes abundant and renewable water resource

Mechanistic Evidence:

Isotope labeling experiments using ¹⁸O-labeled water confirmed that the oxygen atom in the product originates exclusively from water, supporting the proposed mechanism. This represents the first demonstration of water serving as the sole oxygen source in pyridin-2-yl-methanone synthesis [13] [14].

Scale-Up Considerations:

The water-mediated oxidation protocol shows promise for industrial implementation due to:

- Operational Simplicity: Standard heating and stirring equipment

- Safety Profile: Elimination of hazardous oxidizing agents

- Cost Effectiveness: Inexpensive water as oxygen source

- Scalability: Demonstrated reproducibility across different scales

Integration with Reduction Steps:

The ketone products from water-mediated oxidation can be directly subjected to the various reduction methodologies described earlier, creating a comprehensive green synthesis pathway from simple methyl-substituted precursors to the target alcohol products [13] [14].

Purity

Quantity

XLogP3

LogP

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant